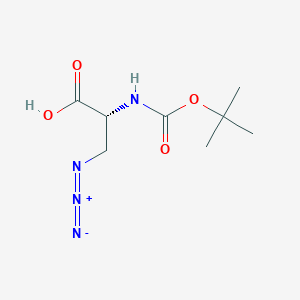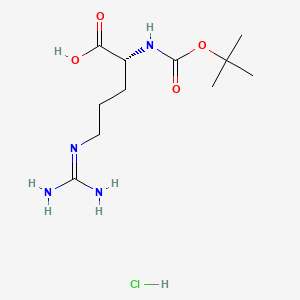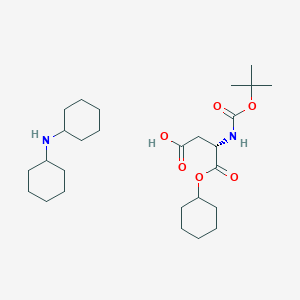
8-Iodoadenosine
Overview
Description
8-Iodoadenosine is a synthetic purine nucleoside analog that has garnered significant attention due to its potential therapeutic applications. Structurally similar to adenosine, a naturally occurring nucleoside, this compound plays a crucial role in various physiological processes. This compound is particularly noted for its potential in oncological research and the development of innovative anticancer therapies.
Preparation Methods
The synthesis of 8-Iodoadenosine typically involves the iodination of adenosine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an aqueous medium. The reaction is carried out under controlled conditions to ensure the selective iodination at the 8-position of the purine ring .
Industrial production methods for this compound are not extensively documented, but they likely involve similar iodination reactions on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
8-Iodoadenosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 8-substituted adenosine derivatives, which may have distinct biological activities .
Scientific Research Applications
8-Iodoadenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and derivatives.
Biology: In biological research, this compound is used to study nucleoside metabolism and the effects of nucleoside analogs on cellular processes.
Medicine: The compound has shown promise in oncological research, particularly in the development of new anticancer therapies.
Mechanism of Action
The mechanism of action of 8-Iodoadenosine involves its incorporation into cellular nucleic acids, where it can interfere with nucleic acid synthesis and function. This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The compound may also interact with specific molecular targets and pathways involved in nucleoside metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
8-Iodoadenosine is unique among nucleoside analogs due to the presence of the iodine atom at the 8-position of the purine ring. This structural modification imparts distinct chemical and biological properties to the compound. Similar compounds include:
8-Bromoadenosine: Another halogenated adenosine analog, which has similar but distinct biological activities compared to this compound.
8-Chloroadenosine: This compound also shares structural similarities with this compound but has different reactivity and biological effects.
8-Fluoroadenosine: A fluorinated analog that exhibits unique properties due to the presence of the fluorine atom.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOIMLAHGVOKIG-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)I)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)I)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 8-iodoadenosine useful in creating modified oligonucleotides?
A: this compound serves as a crucial starting material for synthesizing oligonucleotide analogues with modified backbones. The iodine atom at the 8-position of the adenine base provides a reactive site for various cross-coupling reactions, particularly the Sonogashira coupling. [, ] This reaction allows for the introduction of an ethynyl linker at the 8-position, enabling the connection of modified sugar moieties or other building blocks to create unique oligonucleotide structures. [, ]
Q2: What kind of modified oligonucleotide structures can be created using this compound, and how do they differ from natural DNA?
A: Researchers have successfully synthesized dimeric oligonucleotide analogues containing an acetylene linker by utilizing this compound and coupling it with C(5')-ethynylated adenosine or uridine derivatives. [, ] These analogues, unlike natural DNA, possess a backbone that integrates both the sugar and base components within a single structural unit. [] This unique architecture influences the conformation and base-pairing properties of the resulting oligonucleotides, potentially leading to altered stability, binding affinity, and biological activity compared to their natural counterparts. For example, some synthesized dimers exhibited a preference for forming either linear or cyclic duplex structures based on the orientation of the ethynyl linker and the presence of specific substituents. [] Additionally, these modifications can impact the oligonucleotide's resistance to enzymatic degradation and improve their cellular uptake, making them interesting candidates for various biotechnological and therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)




![N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613713.png)



![(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B613722.png)



